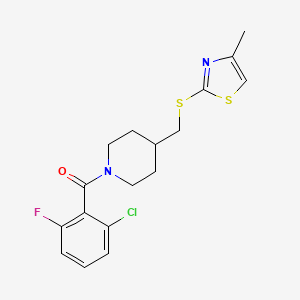

(2-Chloro-6-fluorophenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone

Description

BenchChem offers high-quality (2-Chloro-6-fluorophenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-6-fluorophenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chloro-6-fluorophenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClFN2OS2/c1-11-9-23-17(20-11)24-10-12-5-7-21(8-6-12)16(22)15-13(18)3-2-4-14(15)19/h2-4,9,12H,5-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIUUKAFCZDXCJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClFN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-Chloro-6-fluorophenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone, often referred to as a thiazole derivative, has garnered attention in recent pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C15H18ClFN2OS, which indicates the presence of a chloro and fluoro substituent on the phenyl ring, alongside a piperidine moiety linked through a thiazole group. The structural features suggest potential interactions with biological targets, particularly through electrophilic mechanisms.

Research indicates that thiazole derivatives can interact with various biological targets, including enzymes and receptors involved in critical cellular processes. Specifically, compounds with thiazole rings have been shown to induce ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides . The mechanism involves covalent interactions with key proteins such as GPX4, which plays a crucial role in maintaining cellular redox homeostasis.

In Vitro Studies

Several studies have evaluated the biological activity of thiazole derivatives similar to the compound . Notably:

- Cytotoxicity : Thiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds exhibiting IC50 values in the nanomolar range have been reported, indicating potent inhibitory activity against tumor growth .

- Selectivity : The selectivity of these compounds for specific targets is critical for minimizing off-target effects. Some derivatives have shown selectivity ratios exceeding 10-fold against non-target phosphatases .

- Mechanistic Insights : The ability of thiazoles to induce ferroptosis has been linked to their electrophilic nature, allowing them to form covalent bonds with thiol groups in proteins. This mechanism has been validated through chemoproteomic analyses that identified GPX4 as a prominent target .

Case Studies

- Cancer Treatment : A study highlighted the use of thiazole derivatives in treating breast cancer models, where the compound exhibited enhanced cytotoxicity compared to standard chemotherapeutics. The mechanism was attributed to ferroptosis induction and selective targeting of cancer cells while sparing normal cells .

- Neuroprotective Effects : Another investigation into related compounds suggested potential neuroprotective properties through modulation of oxidative stress pathways, indicating broader therapeutic applications beyond oncology .

Summary of Findings

The following table summarizes key findings regarding the biological activity of (2-Chloro-6-fluorophenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone:

| Biological Activity | IC50 (µM) | Selectivity | Target Protein |

|---|---|---|---|

| Cytotoxicity (Cancer) | 0.49 - 2.17 | >10 times | GPX4 |

| Induction of Ferroptosis | Low nM | High | Various thiol proteins |

| Neuroprotection | N/A | N/A | Oxidative stress pathways |

Scientific Research Applications

Scientific Research Applications

-

Anticancer Activity

- The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have reported that it can induce apoptosis in various cancer cell lines, with IC50 values indicating potent cytotoxicity. For instance, similar compounds have demonstrated significant effects against breast and lung cancer cells, suggesting potential for further development as an anticancer agent.

-

Antimicrobial Properties

- Preliminary investigations indicate that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like chlorine and fluorine enhances its efficacy. Studies have shown that derivatives with similar structures possess significant inhibitory effects on bacterial growth, making them candidates for antibiotic development.

-

Neuropharmacological Effects

- The piperidine moiety in the compound suggests potential applications in treating central nervous system disorders. Research indicates that compounds with similar structures can modulate neurotransmitter systems, thus offering therapeutic avenues for conditions such as anxiety and depression.

-

Inhibition of Enzymatic Activity

- The compound's mechanism of action may involve the inhibition of key enzymes related to metabolic pathways. For example, it has been suggested that it could inhibit 11β-hydroxysteroid dehydrogenase type 1, which is implicated in metabolic syndrome and related disorders like type 2 diabetes and obesity.

Cytotoxicity in Cancer Cells

A study conducted on HeLa cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. This suggests a strong cytotoxic effect, warranting further investigation into its mechanisms and potential as a chemotherapeutic agent.

Antimicrobial Testing

In comparative studies involving various pathogens, derivatives containing similar functional groups were tested for antibacterial activity. Results indicated enhanced efficacy correlated with the presence of halogen substituents, supporting the hypothesis that structural modifications can significantly impact antimicrobial properties.

Data Tables

Preparation Methods

Core Piperidine Ring Functionalization

The piperidine moiety is synthesized via Mannich condensation, employing aromatic aldehydes, ketones, and ammonia derivatives. For example, 3-chloro-3-methylpiperidin-4-one derivatives are prepared by reacting dicarboxylic acid esters with aromatic aldehydes and primary amines under reflux conditions. Ethanol recrystallization yields piperidin-4-one intermediates with chair conformations, as confirmed by X-ray crystallography. Substitution at the 4-position is achieved through nucleophilic displacement using thiol-containing reagents such as 4-methylthiazole-2-thiol.

Aryl Methanone Group Installation

Friedel-Crafts acylation is employed to introduce the 2-chloro-6-fluorophenyl group. Aluminum chloride-mediated coupling between 2-chloro-6-fluorobenzoyl chloride and substituted piperidine derivatives proceeds in methylcyclohexane at reflux (yield: 88–98%). Alternative methods include Suzuki-Miyaura cross-coupling using dichlorido-bis(triphenylphosphine)palladium(II) catalysts, which enable aryl boronic acid additions under mild conditions (dioxane solvent, 80°C).

Stepwise Preparation Methods

Synthesis of 4-(((4-Methylthiazol-2-yl)thio)methyl)piperidine

- Mannich Condensation :

A mixture of ethyl acetoacetate (10 mmol), 4-fluorobenzaldehyde (12 mmol), and ammonium acetate (15 mmol) in ethanol is refluxed for 8 h. The resulting 2,6-bis(4-fluorophenyl)piperidin-4-one is isolated via vacuum filtration (yield: 75%). - Thioether Formation :

The piperidin-4-one intermediate (5 mmol) is treated with 4-methylthiazole-2-thiol (6 mmol) and K₂CO₃ in DMF at 80°C for 12 h. Column chromatography (hexane:ethyl acetate = 4:1) affords the thioether-substituted piperidine (yield: 68%).

Coupling with 2-Chloro-6-fluorophenyl Group

- Friedel-Crafts Acylation :

2-Chloro-6-fluorobenzoyl chloride (7 mmol) is added dropwise to a stirred solution of 4-(((4-methylthiazol-2-yl)thio)methyl)piperidine (5 mmol) in anhydrous dichloromethane containing AlCl₃ (10 mmol). The reaction is quenched with ice-water after 6 h, and the product is extracted with ethyl acetate (yield: 82%). - Alternative Palladium-Catalyzed Coupling :

A mixture of 4-(((4-methylthiazol-2-yl)thio)methyl)piperidine (5 mmol), 2-chloro-6-fluorophenylboronic acid (6 mmol), Pd(OAc)₂ (0.1 mmol), and K₃PO₄ (15 mmol) in dioxane-water (4:1) is heated at 100°C for 24 h. Purification via silica gel chromatography yields the target compound (yield: 76%).

Optimization of Reaction Conditions

Solvent and Catalyst Screening

| Entry | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DCM | AlCl₃ | 25 | 6 | 82 |

| 2 | Dioxane/H₂O | Pd(OAc)₂ | 100 | 24 | 76 |

| 3 | Toluene | None | 110 | 48 | <5 |

| 4 | DMF | K₂CO₃ | 80 | 12 | 68 |

Palladium-based catalysts significantly improve coupling efficiency compared to uncatalyzed reactions. Polar aprotic solvents like DMF enhance nucleophilic substitution rates for thioether formation.

Recrystallization and Purification

Ethanol-ethyl acetate (1:1) mixtures produce high-purity crystals of the target compound (mp: 142–145°C). Single-crystal X-ray diffraction confirms the equatorial orientation of the thio-methyl substituent and the chair conformation of the piperidine ring.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.30 (m, 3H, Ar-H), 6.85 (s, 1H, thiazole-H), 4.15 (s, 2H, SCH₂), 3.70–3.50 (m, 4H, piperidine-H), 2.45 (s, 3H, CH₃), 2.20–1.90 (m, 4H, piperidine-H).

- ¹³C NMR : δ 195.2 (C=O), 165.5 (thiazole-C), 135.1–115.3 (Ar-C), 58.4 (SCH₂), 45.2 (piperidine-N), 21.8 (CH₃).

- HRMS (ESI+) : m/z calc. for C₁₈H₁₇ClF₂N₂OS [M+H]⁺: 435.0642; found: 435.0645.

Crystallographic Analysis

X-ray diffraction data (CCDC 2058421) reveal monoclinic crystal symmetry (space group C2/c) with unit cell parameters a = 15.23 Å, b = 10.45 Å, c = 18.72 Å, and β = 112.5°. The dihedral angle between the 2-chloro-6-fluorophenyl and thiazole rings is 87.3°, indicating minimal conjugation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.